4-(2,3-Dichlorophenyl)picolinic acid

Chemical Synthesis Quality Control Research Reagent

This 4-(2,3-dichlorophenyl)-substituted picolinic acid features a unique 2,3-dichloro pattern on the phenyl ring, conferring distinct steric and electronic properties for structure-activity relationship (SAR) investigations. It serves as a critical chemical probe for dopamine β-monooxygenase (DBM) inhibition assays and herbicidal activity screening. The carboxylic acid and pyridine nitrogen enable facile derivatization for pharmaceutical or agrochemical intermediate synthesis. Available at 95% minimum purity for reliable multi-step syntheses and analytical method development.

Molecular Formula C12H7Cl2NO2
Molecular Weight 268.09 g/mol
CAS No. 1261952-07-1
Cat. No. B6392228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,3-Dichlorophenyl)picolinic acid
CAS1261952-07-1
Molecular FormulaC12H7Cl2NO2
Molecular Weight268.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)C2=CC(=NC=C2)C(=O)O
InChIInChI=1S/C12H7Cl2NO2/c13-9-3-1-2-8(11(9)14)7-4-5-15-10(6-7)12(16)17/h1-6H,(H,16,17)
InChIKeySWYVOFSMEXOUCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,3-Dichlorophenyl)picolinic acid (CAS 1261952-07-1) Chemical Properties and Supplier Specifications


4-(2,3-Dichlorophenyl)picolinic acid is a substituted picolinic acid derivative with the molecular formula C12H7Cl2NO2 and a molecular weight of 268.09 g/mol [1]. This compound is commercially available with a minimum purity specification of 95% . Its structure features a 2,3-dichlorophenyl group attached to the 4-position of the picolinic acid backbone, which confers distinct physicochemical properties compared to other positional isomers and unsubstituted analogs [2].

Why 4-(2,3-Dichlorophenyl)picolinic acid (CAS 1261952-07-1) Cannot Be Replaced by Other Picolinic Acid Derivatives


Substitution on the picolinic acid core significantly modulates biological activity, as demonstrated by QSAR studies on dopamine β-monooxygenase (DBM) inhibitors [1]. The specific 4-aryl substitution pattern and dichloro substitution on the phenyl ring create a unique steric and electronic profile. Generic substitution with a different positional isomer (e.g., 3- or 5-substituted) or a mono-chlorinated analog would alter the compound's interaction with biological targets and its physicochemical properties, potentially leading to different activity, selectivity, or metabolic stability [2].

Quantitative Evidence for Selecting 4-(2,3-Dichlorophenyl)picolinic acid (CAS 1261952-07-1) over Analogs


Commercial Purity: 4-(2,3-Dichlorophenyl)picolinic acid vs. Related Picolinic Acid Derivatives

Commercially sourced 4-(2,3-Dichlorophenyl)picolinic acid is supplied with a minimum purity specification of 95% . While many picolinic acid derivatives are also available at similar purity levels, this specification ensures a baseline of chemical integrity for research applications. Direct purity comparisons to specific analogs are not available from the current literature.

Chemical Synthesis Quality Control Research Reagent

Structural Differentiation: 4-Position Substitution in Picolinic Acid DBM Inhibitors

A QSAR study of 22 picolinic acids substituted at the 4- and 5-positions demonstrated that substitution pattern significantly influences DBM inhibitory activity [1]. While 4-(2,3-Dichlorophenyl)picolinic acid was not directly assayed in this study, the class-level data indicate that 4-aryl substitution is a key determinant of activity. This suggests that 4-(2,3-Dichlorophenyl)picolinic acid may exhibit a different activity profile compared to 5-substituted or unsubstituted analogs.

Enzyme Inhibition Dopamine β-Monooxygenase QSAR

Herbicidal Activity: Picolinic Acid Derivatives as Auxin Mimics

Patents describe a series of substituted picolinic acid derivatives, including 4-aryl substituted compounds, as herbicidally active auxin mimics [1]. The specific substitution pattern influences the herbicidal spectrum and potency. While direct comparative data for 4-(2,3-Dichlorophenyl)picolinic acid against specific weeds or comparators like picloram are not available in the public domain, the patent literature establishes that subtle structural changes in this class can lead to significant differences in herbicidal activity.

Herbicide Discovery Auxin Signaling Weed Control

Recommended Applications for 4-(2,3-Dichlorophenyl)picolinic acid (CAS 1261952-07-1) Based on Available Evidence


Chemical Probe for Structure-Activity Relationship (SAR) Studies of Picolinic Acid Derivatives

4-(2,3-Dichlorophenyl)picolinic acid serves as a valuable chemical probe for investigating the SAR of 4-aryl substituted picolinic acids, particularly in the context of enzyme inhibition (e.g., DBM) and herbicidal activity. Its defined structure allows researchers to systematically assess the impact of the 2,3-dichlorophenyl moiety on biological activity compared to other aryl or heteroaryl substituents [REFS-1, REFS-2].

Synthetic Intermediate for More Complex Picolinic Acid-Based Molecules

The carboxylic acid and pyridine nitrogen functional groups of 4-(2,3-Dichlorophenyl)picolinic acid provide convenient handles for further derivatization, making it a useful synthetic intermediate for constructing more complex molecules with potential pharmaceutical or agrochemical applications. Its commercial availability at 95% purity facilitates its use in multi-step syntheses .

Reference Standard in Analytical Method Development for Halogenated Picolinic Acids

Given its distinct molecular weight and halogenation pattern, 4-(2,3-Dichlorophenyl)picolinic acid can be employed as a reference standard or internal standard in the development and validation of analytical methods (e.g., HPLC, LC-MS) for the detection and quantification of halogenated picolinic acid derivatives in complex matrices [1].

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